2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c20-16-6-2-1-5-14(16)19(27)21-7-8-26-18-15(11-25-26)17(23-12-24-18)22-10-13-4-3-9-28-13/h1-6,9,11-12H,7-8,10H2,(H,21,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMIGAKWGGFPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
- Pyrazolo[3,4-d]pyrimidine Formation: DMF outperforms ethanol or acetonitrile in cyclocondensation due to superior solvation of intermediates.
- SNAr Reactions: Ethanol provides optimal polarity for nucleophilic displacement without furan ring degradation.
- Alkylation Steps: Acetone:chloroform mixtures (1:1) enhance solubility of alkyl halides, minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidation, forming furanoquinones under suitable conditions.
Reduction: : The nitro groups (if present in derivatives) can be reduced to amines.
Substitution: : Halogen substituents (such as chlorine) can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid in suitable solvents.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminium hydride.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: : Furanoquinones.
Reduction: : Amines from nitro derivatives.
Substitution: : Various substituted benzamides, depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth. The presence of chlorine and furan groups enhances the binding affinity to these targets, potentially leading to improved therapeutic efficacy against various cancer types, including prostate and breast cancers .
Tissue-selective Androgen Receptor Modulation
The compound's structure positions it as a potential candidate for development as a tissue-selective androgen receptor modulator (SARM). SARMs are particularly useful in treating conditions such as prostate cancer by selectively inhibiting androgen receptor activity without the side effects associated with traditional androgen therapies. The design of this compound aims to enhance selectivity and reduce systemic side effects, making it a promising therapeutic agent .
Case Studies
- Anticancer Activity Assessment : A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines. The findings indicated that modifications in the structure could lead to enhanced selectivity and potency against cancer cells. The specific compound demonstrated promising results in preliminary assays, warranting further investigation into its anticancer mechanisms.
- Antimicrobial Evaluation : In vitro studies assessed the efficacy of structurally related compounds against Mycobacterium tuberculosis. Results showed that certain derivatives exhibited significant antimicrobial activity, suggesting that 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide may also have similar properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : Can interact with specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: : May affect signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Key differences among pyrazolo[3,4-d]pyrimidine derivatives lie in their substituents and linker regions, which influence physicochemical properties and bioactivity.
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
*Calculated based on molecular formula.
Key Observations:
- Substituent Diversity: The target compound’s furan-2-ylmethyl amino group distinguishes it from fluorinated (e.g., Example 41 ) or chlorinated (e.g., ) analogues. Furan’s electron-rich nature may facilitate interactions with aromatic residues in biological targets.
- Linker Flexibility: The ethyl linker in the target compound provides conformational flexibility, whereas rigid linkers (e.g., chromenone in Example 41 ) could restrict binding modes.
- Solubility and Bioavailability : Compounds with polar groups (e.g., methoxyethyl in ) exhibit higher aqueous solubility, whereas lipophilic groups (e.g., furan or chlorobenzamide) may improve membrane permeability .
Physicochemical and Pharmacological Properties
- Melting Points: Analogues like Example 41 (MP: 102–105°C ) and Example 53 (MP: 175–178°C ) suggest that bulky substituents (e.g., chromenone) increase melting points. The target compound’s MP is unreported but likely influenced by its flexible ethyl linker.
- Molecular Weight : The target compound (~443.87 g/mol) falls within the range of bioactive pyrazolo[3,4-d]pyrimidines (373–589 g/mol), adhering to Lipinski’s rule for drug-likeness .
- Biological Activity : While direct data for the target compound is absent, pyrazolo[3,4-d]pyrimidines generally exhibit antitumor and kinase-inhibitory effects . Fluorinated derivatives (e.g., Example 41 ) may show enhanced potency due to increased electronegativity.
Biological Activity
The compound 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H19ClN4O2
- Molecular Weight : 348.81 g/mol
The presence of the furan and pyrazolo[3,4-d]pyrimidine moieties suggests significant potential for interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring enhances binding affinity through π-π interactions, while the chloroacetamide group may act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in target proteins .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound. For instance, compounds bearing the pyrazolo[3,4-d]pyrimidine structure have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-chloro-N-(2-(4-(furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | MCF7 | TBD |
| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | SF-268 | 3.79 |
| Oxime-linked pyrazole derivatives | HCT116 | 0.39 |
The compound's structure suggests it may inhibit key pathways involved in cancer cell proliferation and survival, potentially through modulation of kinase activity or interaction with histone demethylases .
Anti-inflammatory and Analgesic Properties
Compounds with similar structural features have also been reported to exhibit anti-inflammatory and analgesic activities. The pyrazole moiety is known for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests that our compound may possess similar anti-inflammatory properties.
Case Studies
- In Vitro Studies : A study investigating the effects of similar pyrazole derivatives on cancer cells indicated that modifications at the furan and benzamide positions significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 0.28 µM to 48 µM across different derivatives) .
- Mechanistic Insights : Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, indicating a possible mechanism for the observed anticancer effects of our compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
